molecular formula C22H16O5S B12205961 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12205961
M. Wt: 392.4 g/mol
InChI Key: AUUIIDYHMIARCK-BKUYFWCQSA-N
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Description

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic compound with the molecular formula C22H16O5S. This compound is characterized by its unique structure, which includes a benzenesulfonate group attached to a benzo-furan ring system. The presence of the 3-methylphenyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate
  • 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
  • 2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl chloride

Uniqueness

2-[(3-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C22H16O5S/c1-15-6-5-7-16(12-15)13-21-22(23)19-11-10-17(14-20(19)26-21)27-28(24,25)18-8-3-2-4-9-18/h2-14H,1H3/b21-13-

InChI Key

AUUIIDYHMIARCK-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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